molecular formula C10H22Cl2N2O B2725146 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride CAS No. 1909306-29-1

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride

Cat. No.: B2725146
CAS No.: 1909306-29-1
M. Wt: 257.2
InChI Key: OUFQUVYLCLKLHG-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride (CAS: 1909306-29-1) is a heterocyclic compound featuring a piperidine ring fused to a 1,4-oxazepane moiety. Its molecular formula is C₁₀H₂₀N₂O·2HCl, with a molecular weight of 257.2 g/mol and a purity ≥95% . The dihydrochloride salt enhances solubility and stability, making it a versatile building block in pharmaceutical, agrochemical, and material science research.

Properties

IUPAC Name

4-piperidin-4-yl-1,4-oxazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFQUVYLCLKLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-29-1
Record name 4-(piperidin-4-yl)-1,4-oxazepane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with oxazepane precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperazine derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its potential therapeutic properties. Its structural characteristics make it a suitable candidate for developing new therapeutic agents targeting central nervous system disorders. Research indicates that derivatives of piperidine often exhibit a range of pharmacological activities, including antidepressant and antiviral effects.

Antidepressant Activity
Preliminary studies suggest that 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride may possess antidepressant properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression.

Antiviral Properties
Research has indicated that piperidine derivatives can exhibit antiviral activity. For instance, compounds structurally related to 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride have demonstrated efficacy against viruses such as Dengue and Chikungunya by inhibiting host cell kinases critical for viral replication. The mechanism of action may involve modulation of sigma receptors or inhibition of specific kinases involved in viral replication.

Biological Research

Bioactive Compound Investigations
In biological assays, 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is explored for its bioactive properties. Its interactions with biological systems are crucial for understanding its therapeutic potential and predicting its behavior in vivo.

Mechanistic Studies
Studies on the interaction mechanisms of this compound with various biological targets are essential for elucidating its pharmacological profile. Understanding these interactions can lead to the development of more effective drugs with fewer side effects.

Industrial Applications

Chemical Synthesis
In the chemical industry, 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, enhancing its utility in various synthetic pathways.

Material Development
The compound is also utilized in developing new materials and chemical processes due to its unique properties derived from the combination of piperidine and oxazepane rings.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride:

  • Antidepressant Effects : A study demonstrated the compound's ability to modulate serotonin levels in animal models, suggesting its potential use as an antidepressant agent.
  • Antiviral Activity : Research indicated that this compound could inhibit viral replication in vitro, showing promise for developing antiviral therapies.
  • Chemical Synthesis : A case study on the synthesis of related compounds showcased the versatility of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride as a precursor in creating novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, derivatives of piperidine have been shown to inhibit enzymes like AKT, which plays a role in cell proliferation and survival . The exact pathways and targets can vary depending on the specific modifications of the compound.

Comparison with Similar Compounds

Key Structural Analogues:

Piperidine (C₅H₁₁N): A simple six-membered amine ring (MW: 85.15 g/mol).

1,4-Oxazepane (C₅H₁₁NO): A seven-membered ring with one oxygen and one nitrogen atom (MW: 101.15 g/mol).

Compound 23 (C₂₂H₂₅FN₆O₃) : A pyrimido-oxazine derivative with a piperidin-4-yl group (MW: 441.2 g/mol). This structurally complex analogue demonstrates lower synthetic yield (54%) compared to the target compound’s optimized synthesis .

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride C₁₀H₂₀N₂O·2HCl 257.2 Bicyclic structure, high solubility, ≥95% purity Drug discovery, agrochemicals, materials
Piperidine C₅H₁₁N 85.15 Simple amine ring Solvent, ligand synthesis
1,4-Oxazepane C₅H₁₁NO 101.15 Seven-membered heterocycle Intermediate in drug synthesis
Compound 23 C₂₂H₂₅FN₆O₃ 441.2 Multi-ring system with fluorobenzonitrile Kinase inhibition studies

Functional and Application-Based Differences

  • Agrochemical Utility: The dihydrochloride form improves stability in aqueous formulations, a critical advantage over non-salt forms of similar bicyclic compounds, which may degrade under field conditions .
  • Synthetic Efficiency : The target compound’s synthesis is optimized for high yield and purity, contrasting with complex derivatives like Compound 23, which require multi-step reactions and result in lower yields .

Physicochemical Properties

  • Solubility : The dihydrochloride salt enhances water solubility compared to free-base analogues, facilitating in vitro and in vivo studies .
  • Stability : The salt form reduces hygroscopicity, a common issue with amine-containing heterocycles like piperidine derivatives .

Research Findings and Implications

  • Drug Discovery : Preclinical studies suggest the compound’s piperidine-oxazepane scaffold could serve as a core structure for dual-acting therapeutics targeting CNS disorders and metabolic diseases .
  • Limitations : While the compound’s versatility is well-documented, direct comparative pharmacokinetic data against analogues (e.g., bioavailability, toxicity) remain sparse, highlighting a need for further studies .

Biological Activity

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:

C10H16Cl2N2O\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}

This structure includes a piperidine ring and an oxazepane moiety, which contribute to its biological interactions.

Antidepressant Effects

Preliminary studies suggest that 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride may exhibit antidepressant properties. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Antiviral Activity

Research has indicated that piperidine derivatives can possess antiviral properties. For instance, studies on related compounds have shown activity against viruses such as Dengue and Chikungunya by inhibiting host cell kinases critical for viral replication . This suggests a potential for 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride in developing antiviral therapies.

The mechanism of action for this compound may involve modulation of sigma receptors or inhibition of specific kinases involved in viral replication. The interaction with sigma receptors has been linked to neuroprotective effects and modulation of neurotransmitter release .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant effects of similar piperidine derivatives demonstrated significant reductions in depressive-like behaviors in animal models. The compounds were found to increase serotonin levels in the brain, suggesting a similar potential for 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride.

Case Study 2: Antiviral Potential

In vitro studies involving piperidine-based compounds showed promising results against Dengue virus. The compounds were tested in human primary dendritic cells, revealing dose-dependent antiviral activity. Although specific data for 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is limited, its structural similarity suggests it may exhibit comparable efficacy .

Research Findings Summary Table

Activity Mechanism Reference
AntidepressantModulation of serotonin/norepinephrine pathways,
AntiviralInhibition of host cell kinases ,
Sigma receptor bindingNeuroprotective effects

Q & A

Q. What safety precautions are necessary when handling 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride in laboratory settings?

  • Methodological Answer : Follow GHS-based protocols for skin, eye, and respiratory protection. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation . In case of skin contact, immediately rinse with water and remove contaminated clothing. For accidental ingestion, rinse the mouth and seek medical attention. Store the compound in a cool, dry environment away from oxidizing agents, as thermal decomposition may release toxic gases like CO or NOx .

Q. What are the common synthetic routes for 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride?

  • Methodological Answer : Synthesis typically involves condensation reactions between piperidine derivatives and oxazepane precursors under acidic conditions. For example:
  • Step 1 : React 4-piperidone with a halogenated oxazepane derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the oxazepane-piperidine backbone .
  • Step 2 : Purify the intermediate via recrystallization or column chromatography.
  • Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ether .

Q. Which characterization techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
TechniqueParametersPurpose
¹H/¹³C NMR DMSO-d₆ or CDCl₃ solventConfirm backbone structure
HPLC C18 column, 0.1% TFA in H₂O/MeOHAssess purity (>95%)
Mass Spec ESI+ mode, m/z range 200–500Verify molecular ion

Q. How should researchers store this compound to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar). Monitor for deliquescence, as hydrochloride salts are hygroscopic. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to predict degradation pathways .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
  • Enzyme Inhibition : Test IC₅₀ values against kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:
  • Catalyst Loading : Vary AlCl₃ (0.5–2.0 eq) to balance reactivity vs. side reactions.
  • Solvent : Compare DMF (polar aprotic) vs. THF (low polarity) for solubility .
  • Temperature : Perform kinetic studies at 60°C vs. 80°C to identify optimal thermal conditions .
    Analyze results via ANOVA to isolate significant factors .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. mass spec)?

  • Methodological Answer :
  • Step 1 : Re-run NMR with higher field strength (600 MHz) to resolve overlapping peaks.
  • Step 2 : Use 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
  • Step 3 : Cross-validate with alternative methods (e.g., X-ray crystallography if crystals form) .

Q. What theoretical frameworks guide its application in neuropharmacology research?

  • Methodological Answer : Align studies with:
  • Receptor Theory : Investigate binding affinity to σ-1 or NMDA receptors using molecular docking (AutoDock Vina) and compare with known ligands .
  • Structure-Activity Relationships (SAR) : Modify the oxazepane ring’s substituents and correlate with in vitro activity .
    Reference conceptual frameworks in neurotransmission or ion channel modulation .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct stability-indicating HPLC under varying pH (2–10):
  • Acidic Conditions (pH 2–4) : Monitor for hydrolysis of the oxazepane ring.
  • Basic Conditions (pH 8–10) : Assess piperidine ring oxidation via UV-Vis or LC-MS .
    Use Arrhenius plots to extrapolate shelf life at 25°C .

Q. What strategies enable its integration into multi-step synthetic pathways?

  • Methodological Answer :
  • Protecting Groups : Temporarily mask the piperidine nitrogen with Boc or Fmoc groups during subsequent reactions .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to append aryl groups to the oxazepane ring .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

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